15-Oxo-ETE
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Overview
Description
It is characterized by having double bonds at positions 5, 8, 11, and 13, and an oxo group at position 15 . This compound is a metabolite of arachidonic acid and plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Oxo-ETE typically involves the oxidation of arachidonic acid. One common method is the enzymatic oxidation using lipoxygenase enzymes, which convert arachidonic acid to hydroperoxyeicosatetraenoic acids (HPETEs). These HPETEs are then further oxidized to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. large-scale synthesis would likely follow similar enzymatic or chemical oxidation pathways as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
15-Oxo-ETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The double bonds in the molecule can participate in addition and substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Enzymes like lipoxygenase or chemical oxidants such as hydrogen peroxide.
Reducing Agents: Sodium borohydride or other mild reducing agents.
Reaction Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products
Oxidation Products: Further oxidized eicosanoids.
Reduction Products: Hydroxyeicosatetraenoic acids (HETEs).
Substitution Products: Various substituted eicosanoids depending on the reagents used.
Scientific Research Applications
15-Oxo-ETE has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of eicosanoids.
Biology: Investigated for its role as a human metabolite and its involvement in inflammatory processes.
Medicine: Studied for its potential therapeutic effects in conditions like asthma and other inflammatory diseases.
Industry: Limited applications, primarily used in research settings
Mechanism of Action
15-Oxo-ETE exerts its effects through various molecular pathways:
Molecular Targets: It interacts with specific receptors on cell surfaces, influencing cellular responses.
Pathways Involved: It is involved in the arachidonic acid metabolism pathway, affecting the production of other eicosanoids and inflammatory mediators
Comparison with Similar Compounds
Similar Compounds
5-Oxoicosa-5,8,11,13-tetraenoic acid (5-oxo-ETE): Another oxoicosatetraenoic acid with similar biological roles.
15-Hydroxyicosa-5,8,11,13-tetraenoic acid (15-HETE): A hydroxylated derivative with different biological activities
Uniqueness
15-Oxo-ETE is unique due to its specific oxidation state and position of the oxo group, which confer distinct biological activities compared to its hydroxylated or differently oxidized counterparts .
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
15-oxoicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |
InChI Key |
YGJTUEISKATQSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O |
Synonyms |
15-KETE 15-keto-5,8,11,13-eicosatetraenoic acid |
Origin of Product |
United States |
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